

Application of Peptide P60 in Human T Cell Cultures: Notes and Protocols

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Compound of Interest

Compound Name: Peptide P60

Cat. No.: B11932136

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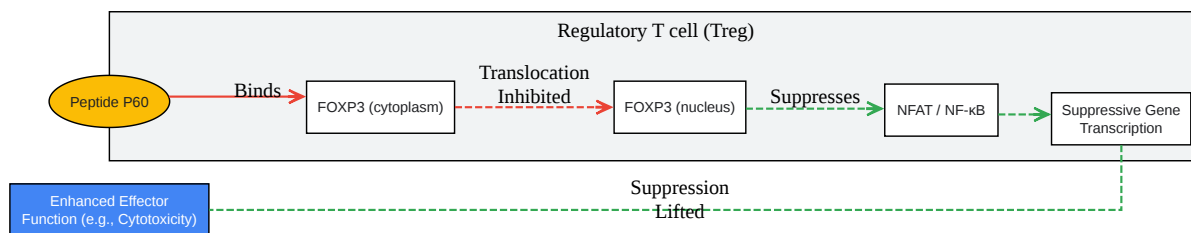
For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide P60 is a 15-amino acid synthetic peptide (RDFQSFRKMWPFFAM) identified through phage display technology. It functions as a potent inhibitor of Forkhead box protein 3 (FOXP3), a master transcriptional regulator essential for the immunosuppressive function of regulatory T cells (Tregs).[1][2] By binding to FOXP3, **Peptide P60** impedes its nuclear translocation and its ability to suppress the activity of key transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor kappa B (NF-κB).[1] This mechanism effectively abrogates the suppressive function of Tregs, thereby enhancing the activity of effector T cells. These application notes provide detailed protocols for the use of **Peptide P60** in human T cell cultures to augment anti-tumor immune responses.

Mechanism of Action

Peptide P60's primary mode of action is the functional inhibition of regulatory T cells. It does not directly impact the viability or proliferation of either effector T cells or Tregs. Instead, it restores the function of effector T cells in the presence of immunosuppressive Tregs. This makes P60 a valuable tool for research and potential therapeutic applications aimed at overcoming Treg-mediated immunosuppression in contexts such as cancer immunotherapy.



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Caption: P60 inhibits FOXP3 nuclear translocation in Tregs, lifting suppression of effector T cells.

Data Presentation

The following tables summarize the quantitative effects of **Peptide P60** in human T cell co-culture experiments.

Table 1: Effect of **Peptide P60** on CIK Cell Populations

Cell Population	Control (%)	P60 Treated (%)	P-value
CD3+CD56+	25.4 ± 8.7	26.1 ± 9.1	> 0.05
CD3+CD56-	71.2 ± 10.1	70.3 ± 11.2	> 0.05
CD8+	65.8 ± 12.3	64.9 ± 13.5	> 0.05
CD4+	30.1 ± 7.9	31.5 ± 8.4	> 0.05
CD4+CD25+FOXP3+	3.2 ± 1.1	3.5 ± 1.3	> 0.05

Data are presented as mean ± standard deviation from three healthy donors. CIK cells were treated with 100 µM P60 for 48 hours. No significant changes were observed in the distribution of major CIK cell populations or regulatory T cells.

Table 2: Effect of **Peptide P60** on CIK Cell Cytotoxicity against Cancer Cell Lines

Co-culture	Treatment	Viable Cancer Cells (%)	P-value (vs. Untreated)
CIK + A-498 (Renal)	Untreated	100 ± 0.0	-
P301 (Control Peptide)	98.7 ± 2.5	> 0.05	
P60	85.4 ± 3.1	< 0.05	
CIK + Caki-2 (Renal)	Untreated	100 ± 0.0	-
P301 (Control Peptide)	101.2 ± 4.2	> 0.05	
P60	89.1 ± 2.8	< 0.05	
CIK + Pancreatic Cancer	Untreated	100 ± 0.0	-
P301 (Control Peptide)	99.5 ± 3.7	> 0.05	
P60	91.2 ± 2.9	< 0.05	

Data are presented as mean ± standard deviation. Co-cultures were treated for 48 hours. P60 treatment significantly increased CIK cell cytotoxicity, resulting in a lower percentage of viable cancer cells.

Experimental Protocols

Protocol 1: Preparation and Handling of Peptide P60

This protocol outlines the steps for reconstituting and storing **Peptide P60** for use in cell culture.

Materials:

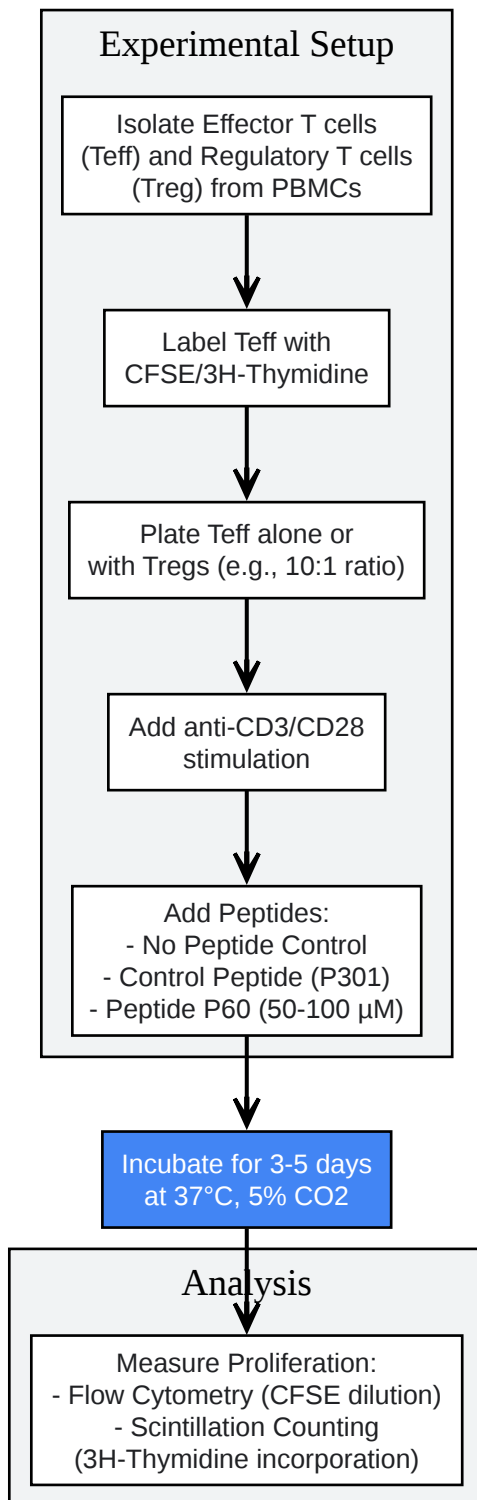
- Lyophilized **Peptide P60**
- Sterile Dimethyl Sulfoxide (DMSO)
- Sterile, tissue-culture grade water or phosphate-buffered saline (PBS)
- Sterile, low-protein binding microcentrifuge tubes

Procedure:

- Reconstitution:
 - Briefly centrifuge the vial of lyophilized P60 to collect the powder at the bottom.
 - Under sterile conditions, add an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).^[3] Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% to avoid toxicity.^[4]
 - Vortex gently until the peptide is completely dissolved.
- Working Solution:
 - Dilute the DMSO stock solution with sterile tissue-culture grade water or PBS to create a working stock (e.g., 1 mM).
 - Mix thoroughly by gentle pipetting.
- Storage:
 - Aliquot the working stock into single-use volumes in sterile, low-protein binding tubes to avoid repeated freeze-thaw cycles.
 - Store aliquots at -20°C or lower for long-term stability.

Protocol 2: In Vitro T Cell Suppression Assay

This protocol is designed to assess the ability of **Peptide P60** to inhibit Treg-mediated suppression of effector T cell proliferation.



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Caption: Workflow for assessing P60's effect on T cell proliferation in a Treg suppression assay.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Effector T cell and Treg isolation kits
- Cell proliferation dye (e.g., CFSE) or ^3H -Thymidine
- Anti-human CD3 and anti-human CD28 antibodies
- **Peptide P60** and a control peptide (e.g., P301)
- Complete RPMI-1640 medium
- 96-well round-bottom culture plates

Procedure:

- Cell Isolation: Isolate effector T cells (e.g., CD4+CD25-) and regulatory T cells (e.g., CD4+CD25+CD127-) from human PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- Labeling: Label the effector T cells with a proliferation dye like CFSE according to the manufacturer's protocol, or prepare for ^3H -Thymidine incorporation assay.
- Cell Plating:
 - Plate labeled effector T cells (1×10^5 cells/well) alone.
 - In separate wells, co-culture labeled effector T cells (1×10^5 cells/well) with Tregs (e.g., 1×10^4 cells/well).
- Treatment and Stimulation:
 - Add **Peptide P60** to designated wells at a final concentration of 50-100 μM .^[2] Include wells with a control peptide and no peptide.

- Stimulate the cells with plate-bound or soluble anti-CD3/CD28 antibodies.
- Incubation: Culture the plates for 3-5 days in a humidified incubator at 37°C with 5% CO₂.
- Analysis:
 - CFSE: Harvest cells and analyze CFSE dilution by flow cytometry to measure proliferation.
 - ³H-Thymidine: Pulse cells with ³H-Thymidine for the final 18 hours of culture, then harvest and measure incorporation using a scintillation counter.

Protocol 3: CIK Cell Co-culture Cytotoxicity Assay

This protocol evaluates the enhancement of Cytokine-Induced Killer (CIK) cell cytotoxicity against tumor cells by **Peptide P60**.

Materials:

- Expanded human CIK cells
- Target tumor cell line (e.g., A-498, Caki-2)
- **Peptide P60** and a control peptide
- Complete cell culture medium
- 96-well flat-bottom culture plates
- Cell viability assay kit (e.g., WST-8, MTS)

Procedure:

- Cell Preparation:
 - Generate CIK cells from PBMCs as per standard protocols.
 - Culture the target tumor cell line.

- Co-culture Setup:
 - Plate the target tumor cells in a 96-well plate and allow them to adhere overnight.
 - On the following day, add CIK cells to the wells at an appropriate effector-to-target (E:T) ratio.
- Treatment:
 - Add **Peptide P60** to the co-culture wells at a final concentration of 100 μ M.
 - Include control wells with a control peptide and untreated co-cultures.
 - Also include wells with tumor cells alone and CIK cells alone, both with and without P60, to assess direct peptide toxicity.
- Incubation: Incubate the co-culture plate for 48 hours at 37°C with 5% CO₂.
- Cytotoxicity Assessment:
 - After incubation, gently wash the wells to remove non-adherent CIK cells.
 - Measure the viability of the remaining adherent tumor cells using a WST-8 or similar metabolic assay according to the manufacturer's instructions.
 - Calculate the percentage of viable cells relative to the untreated control.

Conclusion

Peptide P60 presents a targeted approach to modulate the immune system by specifically inhibiting the suppressive function of regulatory T cells. The protocols provided herein offer a framework for researchers to investigate and harness the potential of P60 in enhancing effector T cell responses in human cell culture systems. These methods are applicable to fundamental research in T cell biology and preclinical evaluation for cancer immunotherapy strategies.

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